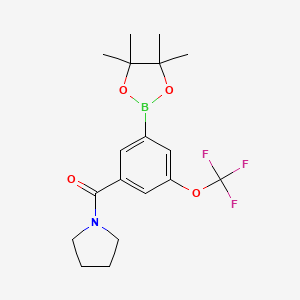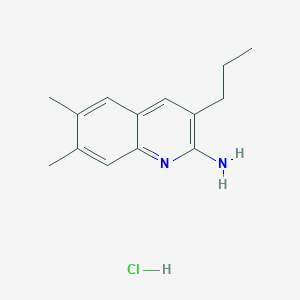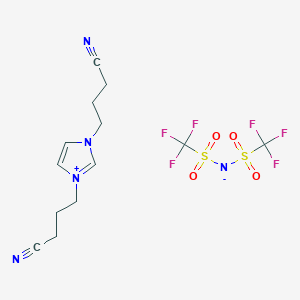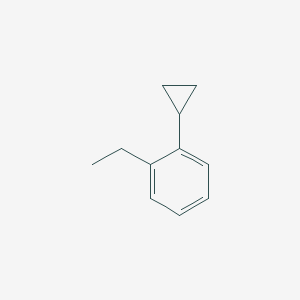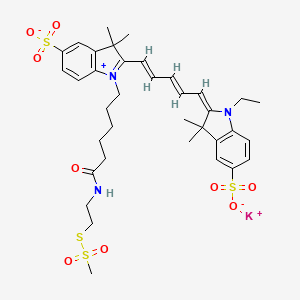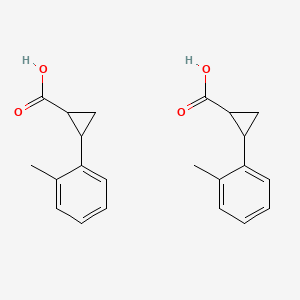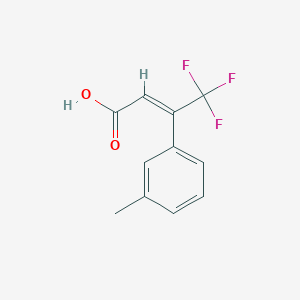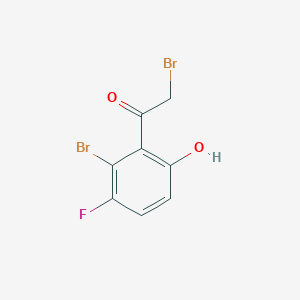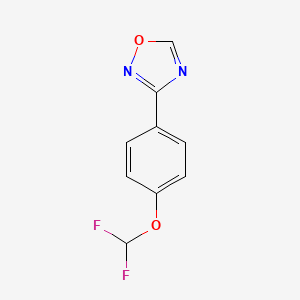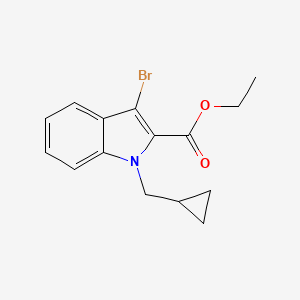
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a bromine atom, a cyclopropylmethyl group, and an ethyl ester functional group, making it a unique and versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method involves the reaction of 3-bromoindole with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized indole derivatives with functional groups such as ketones or carboxylic acids.
Reduction Products: Alcohol derivatives of the original ester compound.
Scientific Research Applications
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Employed in the study of indole-based biological pathways and mechanisms.
Chemical Biology: Utilized in the development of chemical probes for studying protein-ligand interactions.
Industrial Chemistry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards these targets. The indole ring structure allows for π-π stacking interactions with aromatic amino acids in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-1H-indole-2-carboxylate: Lacks the cyclopropylmethyl group, making it less sterically hindered.
3-Bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
1-(Cyclopropylmethyl)-1H-indole-2-carboxylate: Lacks the bromine atom, reducing its potential for substitution reactions.
Uniqueness
Ethyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the cyclopropylmethyl group adds steric bulk and influences the compound’s binding properties.
Properties
Molecular Formula |
C15H16BrNO2 |
|---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
ethyl 3-bromo-1-(cyclopropylmethyl)indole-2-carboxylate |
InChI |
InChI=1S/C15H16BrNO2/c1-2-19-15(18)14-13(16)11-5-3-4-6-12(11)17(14)9-10-7-8-10/h3-6,10H,2,7-9H2,1H3 |
InChI Key |
IUBIWMGEDMREPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC3CC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


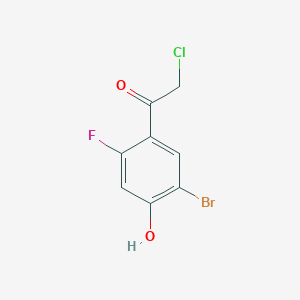

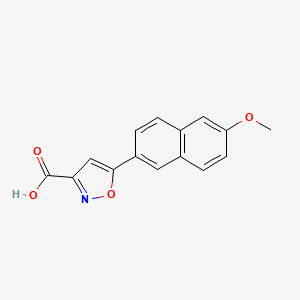
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
